molecular formula C14H19NO B14449257 Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime CAS No. 73747-51-0

Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime

Cat. No.: B14449257
CAS No.: 73747-51-0
M. Wt: 217.31 g/mol
InChI Key: COQBERCRRAMCJP-PFONDFGASA-N
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Description

Bicyclo(420)octa-1,3,5-trien-7-yl pentyl ketone oxime is a complex organic compound that features a bicyclic structure with a ketone and oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime typically involves multiple steps. One common method starts with the preparation of bicyclo(4.2.0)octa-1,3,5-triene, which can be synthesized from benzocyclobutene through a series of reactions involving rhodium(I) catalysts Finally, the oxime group is introduced by reacting the ketone with hydroxylamine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure can also interact with cell membranes, affecting their stability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(42Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

73747-51-0

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(NZ)-N-[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)hexylidene]hydroxylamine

InChI

InChI=1S/C14H19NO/c1-2-3-4-9-14(15-16)13-10-11-7-5-6-8-12(11)13/h5-8,13,16H,2-4,9-10H2,1H3/b15-14-

InChI Key

COQBERCRRAMCJP-PFONDFGASA-N

Isomeric SMILES

CCCCC/C(=N/O)/C1CC2=CC=CC=C12

Canonical SMILES

CCCCCC(=NO)C1CC2=CC=CC=C12

Origin of Product

United States

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